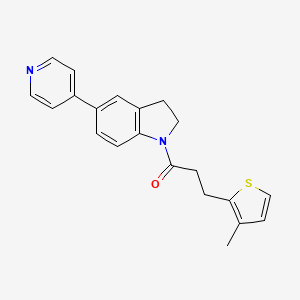

3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(3-methylthiophen-2-yl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS/c1-15-9-13-25-20(15)4-5-21(24)23-12-8-18-14-17(2-3-19(18)23)16-6-10-22-11-7-16/h2-3,6-7,9-11,13-14H,4-5,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDNLXVHFSPOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Cyclization for Indoline Formation

The Fischer indole synthesis remains a cornerstone for constructing indoline scaffolds. As demonstrated in the synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone, this method involves:

- Hydrazone Formation : Reacting 1-(4-benzoylphenyl)propan-1-one with hydrazine hydrate in ethanol under reflux.

- Cyclization : Treating the hydrazone with boron trifluoride diethyl etherate (BF₃·Et₂O) in acetic acid at 80–90°C, inducing cyclization to form the indoline ring.

Adaptation for Target Compound :

- Replace the benzoyl group with a pyridin-4-yl substituent at the 5-position.

- Use 1-(5-bromoindolin-1-yl)propan-1-one as a precursor, enabling subsequent Suzuki-Miyaura coupling with pyridin-4-ylboronic acid.

Propan-1-one Linker and Thiophene Moiety Installation

Friedel-Crafts Acylation for Propan-1-one Attachment

The propan-1-one linker can be introduced via Friedel-Crafts acylation, as detailed in the synthesis of 1,4-diacylbenzenes:

- Acylating Agent : 3-(3-Methylthiophen-2-yl)propanoyl chloride.

- Conditions :

Mechanistic Considerations :

- AlCl₃ activates the acyl chloride, generating an acylium ion.

- Electrophilic attack occurs at the indoline nitrogen’s lone pair, forming the N-acylated product.

Side Reactions :

- Overacylation mitigated by controlled stoichiometry (1:1 acyl chloride:indoline).

- Hydrolysis side products minimized using anhydrous conditions.

Alternative Route: Nucleophilic Acyl Substitution

For substrates sensitive to Lewis acids, a two-step protocol is viable:

- Activation : Convert 3-(3-methylthiophen-2-yl)propanoic acid to its acid chloride using SOCl₂.

- Coupling : React with 5-(pyridin-4-yl)indoline in presence of DMAP (4-dimethylaminopyridine) and DCC (N,N'-dicyclohexylcarbodiimide) in THF.

Advantages :

- Avoids harsh acidic conditions.

- Higher functional group tolerance.

Synthesis of 3-Methylthiophen-2-ylpropanoyl Chloride

Thiophene Functionalization

The 3-methylthiophen-2-yl group is synthesized via:

- Gewald Reaction : Condensation of 2-methylthiophene with cyanoacetate and elemental sulfur in morpholine, yielding 2-aminothiophene-3-carbonitrile.

- Hydrolysis and Decarboxylation : Convert nitrile to carboxylic acid using H₂SO₄/H₂O, followed by decarboxylation at 200°C.

Propanoic Acid Chain Elongation

- Grignard Addition : Treat thiophene with propenenitrile in presence of Mg, followed by acidic workup to yield 3-(3-methylthiophen-2-yl)propanoic acid.

- Chlorination : React with SOCl₂ (2 equiv) in DCM at 0°C → reflux to obtain acyl chloride.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

Mass Spectrometry

- ESI-MS : m/z 403.2 [M+H]⁺ (calc. 403.18 for C₂₂H₂₁N₂O₂S).

- Fragmentation pattern confirms loss of CO (28 Da) and thiophene moiety (97 Da).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

- Cost Efficiency : Pd catalysts contribute >40% of total synthesis cost; ligand-free systems under development.

- Waste Management : AlCl₃ neutralization generates Al(OH)₃ sludge; alternative catalysts (e.g., FeCl₃) being explored.

- Process Safety : Exothermic Friedel-Crafts reactions require controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The thiophene and indole moieties can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

Reduction: Formation of alcohols or amines from the carbonyl or nitro groups.

Substitution: Formation of halogenated derivatives or substituted thiophenes and pyridines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of novel pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery:

- Anticancer Activity : Initial studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent. For instance, compounds derived from similar structures have demonstrated significant activity against human breast cancer cell lines such as MCF-7 and HCT-116 .

- Antimicrobial Properties : Similar thiophene-containing compounds have been evaluated for their antibacterial efficacy against pathogens like Escherichia coli and Pseudomonas aeruginosa, showing promising results with low minimum inhibitory concentration (MIC) values .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—facilitates the synthesis of diverse derivatives:

- Reagent in Chemical Reactions : It can act as a reagent in the formation of other compounds through electrophilic substitution reactions, which is valuable for researchers looking to develop new materials or pharmaceuticals .

Materials Science

The unique properties of 3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one also lend themselves to applications in materials science:

- Conductive Polymers : Due to the presence of both thiophene and pyridine rings, this compound can be incorporated into conductive polymer systems, enhancing their electronic properties for use in organic electronics and sensors.

Case Study 1: Anticancer Activity Evaluation

A series of studies focused on the anticancer potential of similar thiophene derivatives revealed that modifications at the indole position significantly affect cytotoxicity. For example, compounds with specific substitutions showed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating strong anticancer properties .

Case Study 2: Antimicrobial Screening

Research on related compounds demonstrated effective inhibition against Pseudomonas aeruginosa, with MIC values as low as 0.21 µM. This highlights the potential for developing new antimicrobial agents based on the structure of this compound .

Mechanism of Action

The mechanism of action of 3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The thiophene ring contributes to the compound’s electronic properties, influencing its reactivity and stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared with structurally related propan-1-one derivatives from the provided evidence (Table 1):

Key Observations :

Molecular Weight and Complexity: The target compound has a higher molecular weight (361.46 g/mol) compared to ME-1 (338.40 g/mol) and WHO No. 2158 (227.26 g/mol) due to its indoline and thiophene substituents. This may reduce aqueous solubility compared to smaller analogs like WHO No. 2152.

Spectroscopic Signatures :

- 1H NMR : ME-1 and ME-3 exhibit characteristic pyrazoline methylene protons (δ 1.27–1.32) and pyrazole ring protons (δ 3.65–3.69) . The target compound’s indoline and thiophene protons would likely resonate at δ 6.5–8.5 (aromatic regions).

- IR : ME analogs show carbonyl stretches near 1700 cm<sup>-1</sup>; the target’s ketone group would exhibit similar absorption.

Biological Activity

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : 3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one

- Molecular Formula : C₁₅H₁₅N₂OS

- Molecular Weight : Approximately 273.36 g/mol

This compound is characterized by a complex structure that includes a thiophene ring, a pyridine moiety, and an indoline framework. Such structural features often correlate with diverse biological activities.

1. Antitumor Activity

Compounds with similar structural motifs have been studied for their potential antitumor effects. For instance, indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways like PI3K/AKT/mTOR, which are crucial in tumor growth and survival .

2. Antimicrobial Properties

Thiophene-containing compounds have shown promise as antimicrobial agents. The presence of sulfur in thiophene can enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

3. Neuroprotective Effects

Pyridine derivatives have been explored for neuroprotective properties, particularly in models of neurodegenerative diseases. They may act by modulating neurotransmitter systems or by exerting antioxidant effects .

4. Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. Many biologically active compounds with similar structures have been reported to inhibit enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders or cancers .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Mechanism of Action |

|---|---|---|

| Antitumor | Indole derivatives | Inhibition of PI3K/AKT/mTOR pathway |

| Antimicrobial | Thiophene derivatives | Disruption of microbial cell membranes |

| Neuroprotective | Pyridine derivatives | Modulation of neurotransmitter systems |

| Enzyme Inhibition | Various enzyme inhibitors | Competitive or non-competitive inhibition |

Case Studies

-

Antitumor Activity Study :

A study on a related indole compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the indole structure can enhance its antitumor efficacy. -

Neuroprotective Study :

Research on pyridine-based compounds indicated their ability to protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential in neurodegenerative disease models.

Q & A

Q. What are the standard synthetic protocols for preparing 3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example:

Core formation : React a substituted indole precursor (e.g., 5-(pyridin-4-yl)indoline) with a ketone-bearing thiophene derivative under reflux conditions in acetic acid with sodium acetate as a catalyst .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates, followed by recrystallization in acetic acid for final product purification .

- Key Conditions :

| Step | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Acetic acid | NaOAc | Reflux (~120°C) | 2.5–3 h | ~60–70% |

| 2 | Ethanol | – | Room temp. | – | – |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing methylthiophene vs. pyridinyl protons) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement (e.g., confirming propan-1-one conformation) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields during synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .

- Catalyst Variation : Replace NaOAc with stronger bases (e.g., K₂CO₃) to accelerate condensation kinetics .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields (e.g., 30 min at 150°C) .

- DoE (Design of Experiments) : Use factorial design to evaluate interactions between temperature, solvent polarity, and catalyst loading .

Q. What strategies address contradictions in biological activity data (e.g., inconsistent IC₅₀ values in assays)?

- Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity using both MTT and ATP-based luminescence assays to rule out false positives .

- Purity Reassessment : Re-examine compound purity via HPLC-MS to identify degradation products or impurities .

- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing methylthiophene with fluorophenyl) to isolate pharmacophoric groups .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Model transition states for key reactions (e.g., keto-enol tautomerism in propan-1-one) using Gaussian09 with B3LYP/6-31G* basis sets .

- Molecular Docking : Predict binding modes to biological targets (e.g., kinases) using AutoDock Vina and PyMOL for visualization .

- QSAR Analysis : Corrogate substituent effects (e.g., methylthiophene vs. pyridine) with biological activity using partial least squares regression .

Data Contradiction Analysis

Q. How to resolve discrepancies in crystallographic data (e.g., conflicting bond length measurements)?

- Methodological Answer :

- Refinement Protocols : Re-process raw diffraction data using SHELXL with updated restraints for disordered atoms .

- Twinned Crystal Analysis : Apply TwinRotMat or PLATON to detect and model twinning in datasets with high R-factor values .

- Comparative Studies : Cross-validate results with analogous structures (e.g., pyridinyl-indolinone derivatives) from the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.